molecular formula C24H27N7O6 B1193318 NS1  NNMT inhibutor

NS1 NNMT inhibutor

Katalognummer B1193318
Molekulargewicht: 509.523
InChI-Schlüssel: QRKSTGPKAQGBDD-GGPTZFPQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NS1 is a high-affinity, subnanomolar NNMT inhibitor. with Ki = 500 pM. NS1 is a nicotinamide−SAM conjugate (named NS1) features an alkyne as a key design element that closely mimics the linear, 180° transition state geometry found in the NNMT-catalyzed SAM → NAM methyl transfer reaction. NS1 is the most potent and selective NNMT inhibitors reported to date.

Wissenschaftliche Forschungsanwendungen

Development and Structural Analysis

Nicotinamide N-methyltransferase (NNMT) is an enzyme crucial for metabolic processes, implicated in conditions like diabetes, obesity, and various cancers. The development of potent NS1 NNMT inhibitors, such as nicotinamide-SAM conjugate (NS1), represents a significant advancement. These inhibitors demonstrate high affinity and selectivity, with the alkynyl linker playing a pivotal role in mimicking the methyl transfer reaction's transition state, offering excellent shape complementarity within the NNMT active site. Such inhibitors are not just pivotal for direct therapeutic applications but also for understanding the enzyme's role in metabolic pathways and diseases (Policarpo et al., 2019).

Novel Classes and Mechanistic Insights

The exploration of novel inhibitor classes, such as macrocyclic peptides, has broadened the scope of NNMT inhibition. These inhibitors exhibit strong activity and provide new insights into the enzyme's function. The structural diversity of these inhibitors, alongside their potent inhibitory effects, underscores their potential in therapeutic applications and as tools for probing NNMT's role in diseases (Hayashi et al., 2021). Similarly, bisubstrate inhibitors with unique structural features, such as the incorporation of naphthalene moieties, have shown enhanced activity, further contributing to our understanding of NNMT's structure-function relationship and its therapeutic targeting (Gao et al., 2019).

Therapeutic Potential and Disease Association

NNMT inhibitors have shown promise in addressing obesity and type 2 diabetes by impacting cellular metabolism and energy homeostasis. Small molecule NNMT inhibitors, through their influence on key cellular energy regulators like NAD+ and SAM, have demonstrated significant effects in reducing obesity measures and plasma lipid levels in mice models. This highlights NNMT's potential as a target for treating metabolic conditions and the role of these inhibitors in validating this therapeutic approach (Neelakantan et al., 2018). Furthermore, NNMT's involvement in cancer cell survival mechanisms, particularly through the modulation of autophagy under nutrient starvation, positions these inhibitors as valuable tools for investigating cancer therapeutics and the complex interplay between metabolism and tumor survival (Shin et al., 2018).

Eigenschaften

Produktname

NS1 NNMT inhibutor

Molekularformel

C24H27N7O6

Molekulargewicht

509.523

IUPAC-Name

(2S,5S)-2-Amino-5-(((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)-7-(3-carbamoylphenyl)hept-6-ynoicAcid

InChI

InChI=1S/C24H27N7O6/c25-15(24(35)36)7-6-13(5-4-12-2-1-3-14(8-12)21(27)34)9-16-18(32)19(33)23(37-16)31-11-30-17-20(26)28-10-29-22(17)31/h1-3,8,10-11,13,15-16,18-19,23,32-33H,6-7,9,25H2,(H2,27,34)(H,35,36)(H2,26,28,29)/t13-,15-,16+,18+,19+,23+/m0/s1

InChI-Schlüssel

QRKSTGPKAQGBDD-GGPTZFPQSA-N

SMILES

O=C(O)[C@@H](N)CC[C@@H](C[C@H]1O[C@@H](N2C=NC3=C(N)N=CN=C23)[C@H](O)[C@@H]1O)C#CC4=CC=CC(C(N)=O)=C4

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

NS1 NNMT inhibutor;  NS1;  NS-1;  NS1; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NS1 NNMT inhibutor
Reactant of Route 2
NS1 NNMT inhibutor
Reactant of Route 3
Reactant of Route 3
NS1 NNMT inhibutor
Reactant of Route 4
NS1 NNMT inhibutor
Reactant of Route 5
Reactant of Route 5
NS1 NNMT inhibutor
Reactant of Route 6
NS1 NNMT inhibutor

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.